tert-butyl N-[(3-methylpiperidin-2-yl)methyl]carbamate tert-butyl N-[(3-methylpiperidin-2-yl)methyl]carbamate
Brand Name: Vulcanchem
CAS No.: 1339895-15-6
VCID: VC2939689
InChI: InChI=1S/C12H24N2O2/c1-9-6-5-7-13-10(9)8-14-11(15)16-12(2,3)4/h9-10,13H,5-8H2,1-4H3,(H,14,15)
SMILES: CC1CCCNC1CNC(=O)OC(C)(C)C
Molecular Formula: C12H24N2O2
Molecular Weight: 228.33 g/mol

tert-butyl N-[(3-methylpiperidin-2-yl)methyl]carbamate

CAS No.: 1339895-15-6

Cat. No.: VC2939689

Molecular Formula: C12H24N2O2

Molecular Weight: 228.33 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl N-[(3-methylpiperidin-2-yl)methyl]carbamate - 1339895-15-6

Specification

CAS No. 1339895-15-6
Molecular Formula C12H24N2O2
Molecular Weight 228.33 g/mol
IUPAC Name tert-butyl N-[(3-methylpiperidin-2-yl)methyl]carbamate
Standard InChI InChI=1S/C12H24N2O2/c1-9-6-5-7-13-10(9)8-14-11(15)16-12(2,3)4/h9-10,13H,5-8H2,1-4H3,(H,14,15)
Standard InChI Key AYNCOHNAZBUURJ-UHFFFAOYSA-N
SMILES CC1CCCNC1CNC(=O)OC(C)(C)C
Canonical SMILES CC1CCCNC1CNC(=O)OC(C)(C)C

Introduction

Chemical Identity and Structure

tert-butyl N-[(3-methylpiperidin-2-yl)methyl]carbamate is characterized by a piperidine ring with a methyl substituent at position 3 and a carbamate-protected aminomethyl group at position 2. This structure creates a versatile scaffold with multiple functional sites for chemical modifications and biological interactions.

Chemical Identifiers

ParameterValue
CAS Number1289385-02-9, 1339895-15-6
Molecular FormulaC12H24N2O2
IUPAC Nametert-butyl N-[(3-methylpiperidin-2-yl)methyl]carbamate
SynonymsN-BOC-1-(3-METHYLPIPERIDIN-2-YL)METHANAMINE, CHEMBL5024996, SCHEMBL16277385, AT22049
Molecular Weight228.33 g/mol

The compound features a tert-butyloxycarbonyl (Boc) protecting group attached to the primary amine, which serves as a key feature for its application in peptide and medicinal chemistry .

Physical and Chemical Properties

The physical and chemical properties of tert-butyl N-[(3-methylpiperidin-2-yl)methyl]carbamate dictate its behavior in various chemical environments and biological systems.

Physical Properties

PropertyDescription/Value
Physical StateWhite to off-white solid (typical for Boc-protected amines)
SolubilitySoluble in common organic solvents (DCM, THF, acetonitrile)
LogPApproximately 1.22 (estimated based on similar structures)

Chemical Reactivity

Synthesis and Preparation

Several synthetic pathways have been developed for obtaining tert-butyl N-[(3-methylpiperidin-2-yl)methyl]carbamate, with variations depending on the desired stereochemistry and scale of production.

General Synthetic Routes

A typical synthesis might involve:

  • Formation of the appropriately substituted piperidine ring

  • Functionalization at the 2-position to introduce the aminomethyl group

  • Protection of the primary amine with di-tert-butyl dicarbonate (Boc2O)

For stereoselective synthesis, chemo-enzymatic approaches have proven effective, similar to those reported for related compounds. Such methods have delivered excellent enantiomeric excess values (>99.9% ee) in comparable systems .

Key Reaction Conditions

StepReagentsConditionsNotes
Boc ProtectionBoc2O, TEA or DIPEADCM, 0°C to RT, 3-4hHigh yields (>90%) typically observed
AminomethylationVarious approaches depending on starting materialsStereochemistry must be controlled if specific isomers are desired

Chemical Reactions

tert-butyl N-[(3-methylpiperidin-2-yl)methyl]carbamate participates in various reactions that can be utilized in synthetic applications.

Applications in Research and Industry

tert-butyl N-[(3-methylpiperidin-2-yl)methyl]carbamate has emerged as a significant compound in both research and industrial applications.

Pharmaceutical Applications

The compound and its structural analogs have been investigated for various pharmaceutical applications:

  • As building blocks in the synthesis of orexin receptor antagonists, which have applications in sleep disorders

  • In the development of IRAK4 inhibitors, which may have potential in inflammatory conditions

  • As precursors for compounds with neuroprotective properties

Synthetic Utility

Its value as a synthetic intermediate stems from several factors:

  • The protected primary amine provides a handle for selective functionalization

  • The piperidine ring offers a rigid scaffold with defined stereochemistry

  • The methyl group creates a stereogenic center that can influence the binding properties of derived compounds

Structure-Activity Relationships

Comparison with structurally related compounds reveals important insights into how subtle structural modifications affect chemical and biological properties.

Analytical Methods and Characterization

Proper characterization of tert-butyl N-[(3-methylpiperidin-2-yl)methyl]carbamate is essential for confirming its identity and purity.

Spectroscopic Identification

Common analytical techniques for characterization include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C)

  • Mass Spectrometry (MS)

  • Infrared Spectroscopy (IR)

  • X-ray crystallography (for solid-state structure determination)

Chromatographic Analysis

For purity determination and isomer separation:

  • High-Performance Liquid Chromatography (HPLC)

  • Chiral HPLC (for enantiomeric purity assessment)

  • Gas Chromatography (GC)

These methods ensure the compound's identity and purity for research applications .

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